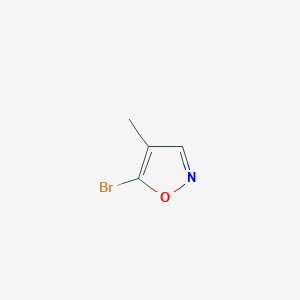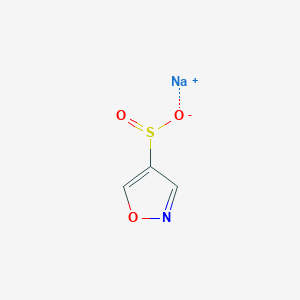
4-Amino-8-fluorochromane-6-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-8-fluorochromane-6-carboxylicacidhydrochloride is a chemical compound with the molecular formula C10H10FNO3. It is a derivative of chromane, a bicyclic compound that contains a benzene ring fused to a tetrahydropyran ring. The presence of an amino group at the 4-position and a fluorine atom at the 8-position, along with a carboxylic acid group at the 6-position, makes this compound unique. It is commonly used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-fluorochromane-6-carboxylicacidhydrochloride typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable chromane derivative.
Fluorination: Introduction of the fluorine atom at the 8-position using a fluorinating agent such as Selectfluor.
Amination: Introduction of the amino group at the 4-position through a nucleophilic substitution reaction using an appropriate amine.
Carboxylation: Introduction of the carboxylic acid group at the 6-position through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-8-fluorochromane-6-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-8-fluorochromane-6-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-8-fluorochromane-6-carboxylicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-6-chlorochromane-8-carboxylicacidhydrochloride: Similar structure but with a chlorine atom instead of fluorine.
4-Amino-8-bromochromane-6-carboxylicacidhydrochloride: Similar structure but with a bromine atom instead of fluorine.
4-Amino-8-methylchromane-6-carboxylicacidhydrochloride: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom at the 8-position in 4-Amino-8-fluorochromane-6-carboxylicacidhydrochloride imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it distinct from other similar compounds and valuable for specific research applications.
Eigenschaften
Molekularformel |
C10H10FNO3 |
|---|---|
Molekulargewicht |
211.19 g/mol |
IUPAC-Name |
4-amino-8-fluoro-3,4-dihydro-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C10H10FNO3/c11-7-4-5(10(13)14)3-6-8(12)1-2-15-9(6)7/h3-4,8H,1-2,12H2,(H,13,14) |
InChI-Schlüssel |
VWIACZRQMFWDEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1N)C=C(C=C2F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine](/img/structure/B13113942.png)

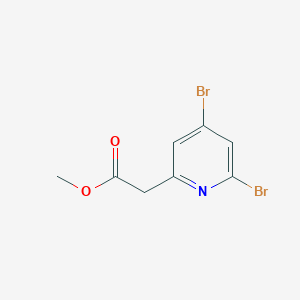
![5-Methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B13113979.png)

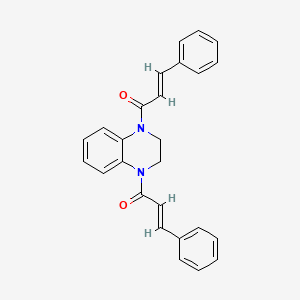


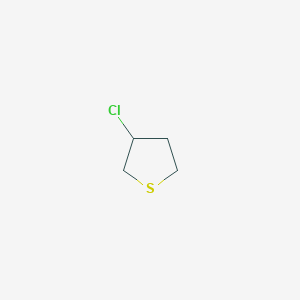
![4-[2,2-difluoro-4,6,10,12-tetramethyl-11-[4-(N-phenylanilino)phenyl]-8-[4-(trifluoromethyl)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B13114011.png)
